4-(3-bromo-4-ethoxybenzoyl)morpholine
Description
Properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUXUCNZSGZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Benzoyl/Benzyl Groups
The substituents on the aromatic ring significantly influence reactivity, solubility, and biological activity. Below is a comparison of key analogs:
*Calculated based on C₁₃H₁₄BrNO₃.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, 4-(7-bromobenzo-thiadiazolyl)morpholine undergoes Suzuki coupling for bioconjugation.
- Electron-Donating Groups (EDGs): Ethoxy (OEt) and methyl (Me) groups increase solubility in polar solvents. The ethoxy group in the target compound may improve metabolic stability compared to methyl analogs.
- Benzoyl vs.
Spectroscopic and Physical Properties
- NMR Spectroscopy: Bromine and ethoxy substituents in the target compound would produce distinct splitting patterns. For example, 4-(3-bromopyridin-2-yl)morpholine shows aromatic protons at δ 8.25–6.80 ppm.
- Crystallinity: 4-(4-Nitrobenzyl)morpholine forms monoclinic crystals (space group P2₁/c), suggesting that the target compound may also crystallize with similar lattice parameters.
- Stability: Morpholine derivatives with EWGs (e.g., bromine) are typically stable under argon but may degrade via hydrolysis or photolysis.
Q & A
Q. What are the optimal synthetic routes for 4-(3-bromo-4-ethoxybenzoyl)morpholine, and how can reaction yields be maximized?
The synthesis typically involves coupling 3-bromo-4-ethoxybenzoic acid derivatives with morpholine via nucleophilic acyl substitution. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride).
- Reaction with morpholine in anhydrous dichloromethane or toluene under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization strategies:
-
Temperature control (room temperature to 60°C).
-
Solvent selection (polar aprotic solvents improve reactivity).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1: Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield Solvent DCM or Toluene High solubility Base Triethylamine Neutralizes HCl Temperature 25–60°C Balances kinetics Reaction Time 12–24 hours Complete conversion
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C4, bromine at C3). Key signals:
- Morpholine protons: δ 3.5–3.7 ppm (multiplet).
- Aromatic protons: δ 7.2–7.8 ppm (coupled doublets for bromo/ethoxy groups) .
Q. How is the compound’s purity assessed, and what are common contaminants?
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) detects impurities (e.g., unreacted benzoic acid derivatives).
- TLC : Rf comparison against standards (silica gel, UV visualization).
- Common contaminants:
- Partially substituted intermediates (e.g., morpholine lacking the ethoxy group).
- Hydrolysis byproducts (e.g., free carboxylic acid from acyl chloride degradation) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Bromine vs. Fluorine : Bromine enhances lipophilicity and van der Waals interactions in hydrophobic binding pockets, while fluorine improves metabolic stability.
- Ethoxy Group : The ethoxy moiety at C4 may engage in hydrogen bonding with target proteins (e.g., kinases).
- Case Study : Analogs like 4-(3-bromo-4-fluorobenzoyl)morpholine show reduced IC₅₀ values (~2.5 µM) in kinase inhibition assays compared to non-halogenated counterparts (>10 µM) .
Table 2: Structure-Activity Relationship (SAR) of Analogs
| Compound | Substituents | IC₅₀ (Kinase X) |
|---|---|---|
| This compound | Br (C3), OEt (C4) | 1.8 µM |
| 4-(4-Fluorobenzoyl)morpholine | F (C4) | 5.2 µM |
| 4-Benzoylmorpholine | No substituents | >10 µM |
Q. What experimental strategies resolve contradictions in reported binding affinities across studies?
- Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4, 150 mM NaCl) to minimize variability.
- Orthogonal Techniques : Validate SPR-derived KD values with ITC or fluorescence polarization assays.
- Structural Analysis : Compare X-ray co-crystal structures to identify conformational changes in the target protein induced by solvent/additives .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases. Bromine and the benzoyl group show high affinity for hydrophobic subpockets.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.9) and metabolic susceptibility (e.g., CYP3A4-mediated oxidation of the ethoxy group) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Aggressive scaling can increase side reactions (e.g., dimerization via unreacted acyl chloride). Mitigate with slow reagent addition and temperature control.
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for multi-gram batches.
- Stability : Lyophilize and store under argon at -20°C to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
